molecular formula C26H21N3O2 B7712453 6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2201065-89-4

6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B7712453
CAS RN: 2201065-89-4
M. Wt: 407.5 g/mol
InChI Key: LQWHZYBMGQGAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, and its synthesis method has been studied extensively to produce it in large quantities for research purposes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including tyrosine kinases and cyclin-dependent kinases.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as a pharmacological tool for studying the role of enzymes in various biological processes. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its pharmacological properties.
2. Testing the efficacy of this compound in animal models of disease to determine its potential as a therapeutic agent.
3. Exploring the use of this compound in combination with other drugs to enhance its effectiveness.
4. Investigating the potential of this compound as a diagnostic tool for certain diseases.
5. Developing new synthesis methods to improve the yield and purity of this compound for research purposes.

Synthesis Methods

The synthesis of 6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 4-methoxybenzaldehyde, 4-methoxyphenylhydrazine, and 5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of the product can be improved by optimizing the reaction parameters.

Scientific Research Applications

6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in various fields of science. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its pharmacological properties.

properties

IUPAC Name

6-(4-methoxyphenyl)-5-methyl-2,3-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-17-22(19-13-15-21(31-2)16-14-19)26(30)29-25(27-17)23(18-9-5-3-6-10-18)24(28-29)20-11-7-4-8-12-20/h3-16,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWHZYBMGQGAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-5-methyl-2,3-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

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